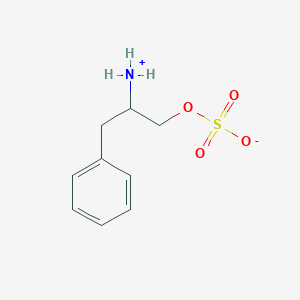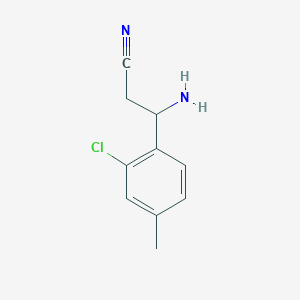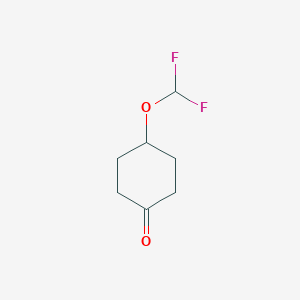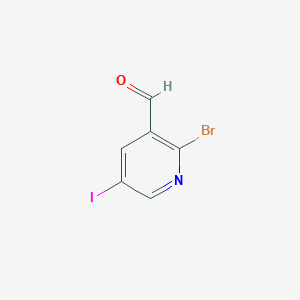
2-Bromo-5-iodonicotinaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-5-iodonicotinaldehyde is an organic compound that belongs to the class of halogenated pyridines It is characterized by the presence of bromine and iodine atoms attached to the pyridine ring, along with an aldehyde functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 2-Bromo-5-iodonicotinaldehyde typically involves halogenation reactions. One common method is the bromination of 5-iodonicotinaldehyde using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at low temperatures to control the reactivity and ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-5-iodonicotinaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Coupling Reactions: Palladium or copper catalysts are often used in cross-coupling reactions.
Major Products Formed
The major products formed from these reactions include substituted pyridines, alcohols, carboxylic acids, and various heterocyclic compounds, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-Bromo-5-iodonicotinaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: The compound can be used in the development of biologically active molecules and as a probe in biochemical studies.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Bromo-5-iodonicotinaldehyde involves its reactivity towards various nucleophiles and electrophiles. The presence of halogen atoms and the aldehyde group makes it a versatile intermediate in organic synthesis. The compound can form covalent bonds with target molecules, leading to the formation of new chemical entities. The specific molecular targets and pathways depend on the nature of the reactions and the context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-5-iodopyridine
- 2-Bromo-5-iodobenzaldehyde
- 2-Bromo-5-iodopyrimidine
Uniqueness
2-Bromo-5-iodonicotinaldehyde is unique due to the presence of both bromine and iodine atoms on the pyridine ring, along with an aldehyde functional group. This combination of functional groups provides distinct reactivity patterns and makes it a valuable intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C6H3BrINO |
|---|---|
Peso molecular |
311.90 g/mol |
Nombre IUPAC |
2-bromo-5-iodopyridine-3-carbaldehyde |
InChI |
InChI=1S/C6H3BrINO/c7-6-4(3-10)1-5(8)2-9-6/h1-3H |
Clave InChI |
YOVGQSSQKNYHMV-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC(=C1C=O)Br)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



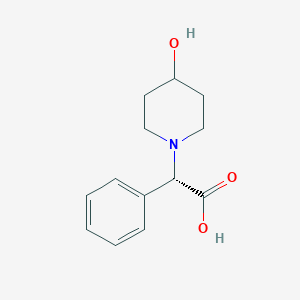
![7,18-diethyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13026148.png)
![4-Methylhexahydrocyclopenta[c]pyrrol-5(1H)-one](/img/structure/B13026155.png)
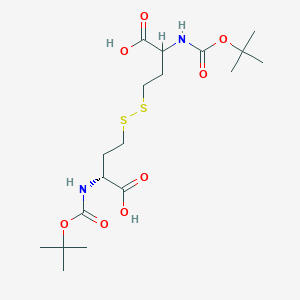
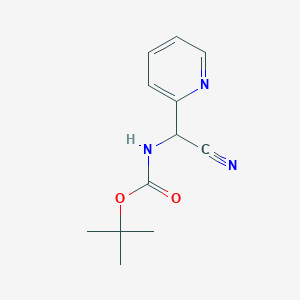
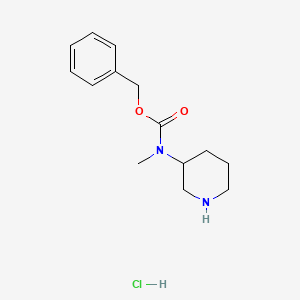
![[4-(2-Amino-ethyl)-bicyclo[2.2.2]oct-1-yl]-carbamic acid tert-butyl ester](/img/structure/B13026172.png)

